1,3-Dithiolane-4,5-dithiol
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Overview
Description
1,3-Dithiolane-4,5-dithiol is an organosulfur compound with the molecular formula C3H6S4. It is a heterocyclic compound that contains a five-membered ring with two sulfur atoms at the 1 and 3 positions, and two thiol groups at the 4 and 5 positions. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiolane-4,5-dithiol can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiolane compound. Common catalysts used in this process include yttrium triflate, tungstophosphoric acid, and iodine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of solvent-free or aqueous conditions is also explored to enhance the sustainability and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolane-4,5-dithiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiol groups and the sulfur atoms in the ring structure .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Scientific Research Applications
1,3-Dithiolane-4,5-dithiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-dithiolane-4,5-dithiol involves the interaction of its thiol groups with various molecular targets. The thiol groups can form disulfide bonds with other thiol-containing molecules, leading to changes in the structure and function of proteins and enzymes . Additionally, the sulfur atoms in the ring structure can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane: An isomer of 1,3-dithiolane-4,5-dithiol, with sulfur atoms at the 1 and 2 positions.
1,3-Dithiane: A related compound with a six-membered ring containing two sulfur atoms at the 1 and 3 positions.
Sodium 1,3-dithiole-2-thione-4,5-dithiolate: A sodium salt of a related dithiol compound.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two thiol groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
807363-89-9 |
---|---|
Molecular Formula |
C3H6S4 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
1,3-dithiolane-4,5-dithiol |
InChI |
InChI=1S/C3H6S4/c4-2-3(5)7-1-6-2/h2-5H,1H2 |
InChI Key |
NTLIFDXPWIJDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(C(S1)S)S |
Origin of Product |
United States |
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